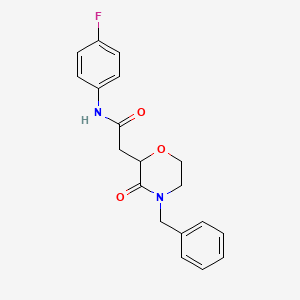

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide

Beschreibung

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by a morpholine ring substituted with a benzyl group and a fluorophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Eigenschaften

Molekularformel |

C19H19FN2O3 |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H19FN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)22(10-11-25-17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |

InChI-Schlüssel |

CNKJITHCAYFLHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.

Acylation: The final step involves the acylation of the morpholine derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzylgruppe, was zur Bildung von Benzaldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Morpholinring abzielen, was sie möglicherweise in einen Alkohol umwandelt.

Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung möglich ist.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Nitriergemische (HNO₃/H₂SO₄) oder Halogenierungsmittel (Br₂, Cl₂) erleichtert werden.

Hauptprodukte

Oxidation: Benzaldehyde.

Reduktion: Alkohol-Derivate des Morpholinrings.

Substitution: Verschiedene substituierte Fluorphenylderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(4-fluorphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, wodurch deren Aktivität verändert und nachgeschaltete biologische Signalwege ausgelöst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege zu entschlüsseln.

Wirkmechanismus

The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(4-chlorphenyl)acetamid

- 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(4-bromphenyl)acetamid

- 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(4-fluorphenyl)acetamid aufgrund des Vorhandenseins des Fluoratoms im Phenylring einzigartig. Dieses Fluoratom kann die chemische Reaktivität, die biologische Aktivität und die pharmakokinetischen Eigenschaften der Verbindung erheblich beeinflussen. Fluoratome sind dafür bekannt, die metabolische Stabilität und die Membranpermeabilität von Verbindungen zu verbessern, was bei der Wirkstoffentwicklung von Vorteil sein kann.

Biologische Aktivität

Enzyme Inhibition

One of the primary biological activities of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide is its potential to inhibit certain enzymes. While specific data on this compound is limited, structurally similar compounds have shown promising results in enzyme inhibition studies.

Acetylcholinesterase (AChE) Inhibition

Research on structurally similar compounds, particularly oxazolone derivatives, has demonstrated significant inhibitory activity against human acetylcholinesterase (hAChE) . Although the exact inhibition data for this compound is not available, we can draw insights from related compounds:

| Compound | hAChE Inhibition (%) at 300 μM | IC50 (μM) |

|---|---|---|

| 1 | 75% | 9 |

| 2 | 68% | 56 |

| 3 | 65% | 102 |

| 4 | 51% | 246 |

These data suggest that compounds with similar structural features to this compound may exhibit moderate to strong AChE inhibition .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. While the exact mechanisms are yet to be fully elucidated, research on similar compounds suggests the following potential interactions:

- Binding to enzyme active sites : The compound may interact with the catalytic and peripheral anionic sites of enzymes like AChE .

- Non-covalent interactions : The benzyl and fluorophenyl groups may form π-π interactions with aromatic residues in target proteins.

- Hydrogen bonding : The acetamide group could potentially form hydrogen bonds with amino acid residues in binding pockets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

- The benzyl group on the morpholine ring may enhance lipophilicity and binding affinity.

- The fluorine atom on the phenyl ring could increase metabolic stability and modulate electronic properties.

- The acetamide linker may contribute to hydrogen bonding and overall flexibility of the molecule.

Potential Therapeutic Applications

Based on its structural features and the biological activities of similar compounds, this compound may have potential applications in:

- Neurodegenerative disorders : If confirmed as an AChE inhibitor, it could be explored for conditions like Alzheimer's disease .

- Anti-inflammatory applications : The compound's structure suggests potential interaction with inflammatory pathways.

- Novel drug development : Its unique structure makes it a promising scaffold for developing new therapeutic agents.

Case Study: Cognitive Improvement in Animal Models

While specific case studies for this compound are not available, research on structurally similar compounds provides valuable insights. In a study of oxazolone derivatives:

- The most potent AChE inhibitor significantly improved cognitive impairment in mice.

- At a dose of 5 μmol/kg, it enhanced performance in a modified Y-maze test.

- At 10 μmol/kg, it improved results in an Object Recognition Test .

These findings suggest that compounds like this compound may have potential cognitive-enhancing effects, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.